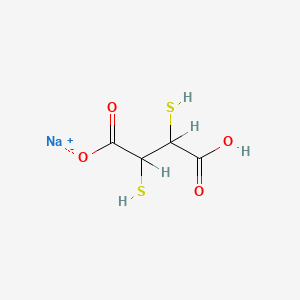
Sodium dimercaptosuccinate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Sodium dimercaptosuccinate can be synthesized by reacting acetylenedicarboxylic acid with sodium thiosulfate or thioacetic acid, followed by hydrolysis . The reaction typically involves the following steps:
Reaction with Sodium Thiosulfate: Acetylenedicarboxylic acid is reacted with sodium thiosulfate in an aqueous medium.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcome .
化学反応の分析
Types of Reactions
Sodium dimercaptosuccinate undergoes various chemical reactions, including:
Oxidation: The thiol groups in this compound can be oxidized to form disulfide bonds.
Reduction: The compound can also undergo reduction reactions, where the disulfide bonds are reduced back to thiol groups.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfide derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Sodium dimercaptosuccinate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to remove heavy metals from solutions and to study metal-ligand interactions.
Biology: The compound is used in biological studies to investigate the effects of heavy metal poisoning and to develop detoxification methods.
Medicine: This compound is used as a therapeutic agent to treat heavy metal poisoning in humans and animals.
Industry: It is used in various industrial processes to remove heavy metals from wastewater and to purify metal-containing solutions .
作用機序
The mechanism of action of sodium dimercaptosuccinate involves its ability to bind to heavy metals through its thiol groups. The compound forms stable complexes with heavy metals, which are then excreted from the body through urine. This chelation process helps to reduce the toxic effects of heavy metals and prevent their accumulation in tissues .
類似化合物との比較
Sodium dimercaptosuccinate is similar to other chelating agents, such as:
Dimercaptosuccinic Acid: An isomer of this compound with similar chelating properties.
Dimercaprol: Another chelating agent used to treat heavy metal poisoning, but with a different chemical structure and mechanism of action.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with a broader range of applications but less specificity for certain heavy metals compared to this compound.
This compound is unique in its high specificity for certain heavy metals and its relatively low toxicity, making it a preferred choice for treating heavy metal poisoning .
特性
IUPAC Name |
sodium;4-hydroxy-4-oxo-2,3-bis(sulfanyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2.Na/c5-3(6)1(9)2(10)4(7)8;/h1-2,9-10H,(H,5,6)(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWRXLLYMXFJDY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])S)(C(=O)O)S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992458 | |
| Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71799-86-5 | |
| Record name | Succinic acid, 2,3-dimercapto-, sodium salt, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


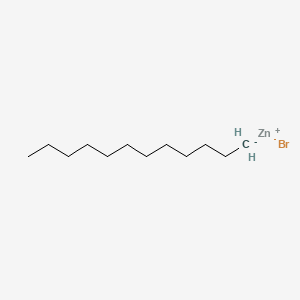

![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1604147.png)
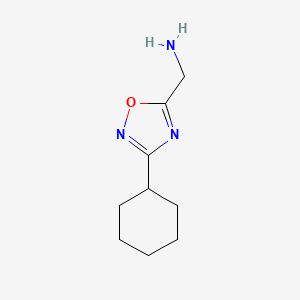
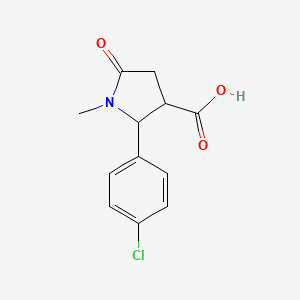
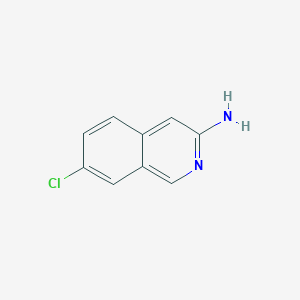


![Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt](/img/structure/B1604158.png)
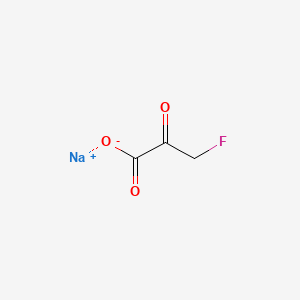
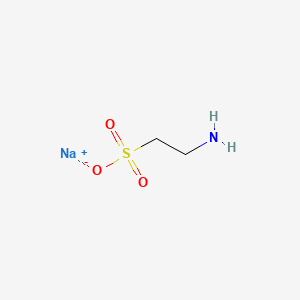
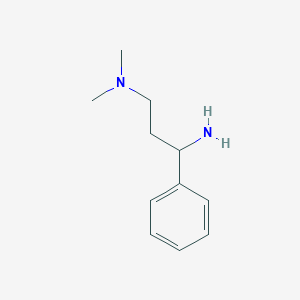
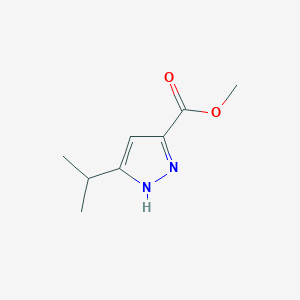
![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)
